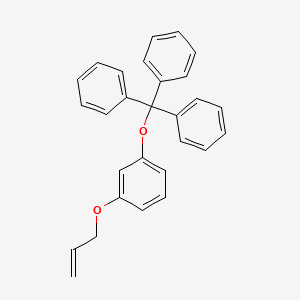![molecular formula C9H21NO4S B12596093 4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid CAS No. 906073-28-7](/img/structure/B12596093.png)
4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid is a chemical compound characterized by the presence of both hydroxyl and sulfonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid typically involves the reaction of 1-hydroxy-2-pentanamine with butane-1-sulfonic acid. The reaction is carried out under controlled conditions to ensure the correct formation of the desired product. The process may involve steps such as:
Mixing the reactants: The starting materials are mixed in a suitable solvent.
Heating: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various sulfonate esters or amides.
Applications De Recherche Scientifique
4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybutane-1-sulfonic acid: Lacks the amino group present in 4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid.
1-Hydroxy-2-pentanamine: Lacks the sulfonic acid group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and sulfonic acid functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Propriétés
Numéro CAS |
906073-28-7 |
|---|---|
Formule moléculaire |
C9H21NO4S |
Poids moléculaire |
239.33 g/mol |
Nom IUPAC |
4-(1-hydroxypentan-2-ylamino)butane-1-sulfonic acid |
InChI |
InChI=1S/C9H21NO4S/c1-2-5-9(8-11)10-6-3-4-7-15(12,13)14/h9-11H,2-8H2,1H3,(H,12,13,14) |
Clé InChI |
WEEMPYUOCSCQIH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CO)NCCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12596010.png)
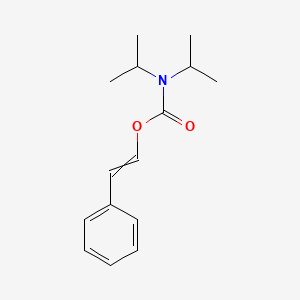
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)
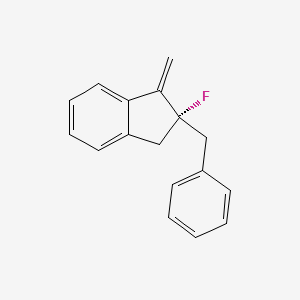
![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)
![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)
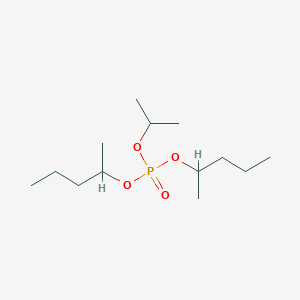
![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)
![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)
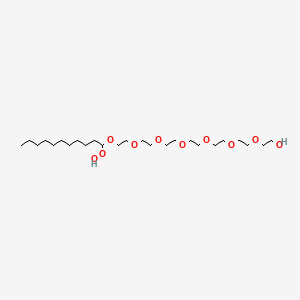
![(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12596066.png)
![N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide](/img/structure/B12596069.png)
![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)
